p-Nonylacetophenone

Descripción general

Descripción

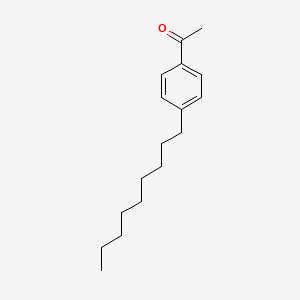

p-Nonylacetophenone: is an organic compound with the molecular formula C17H26O . It is a derivative of acetophenone, where the phenyl ring is substituted with a nonyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Acylation: One common method for synthesizing p-Nonylacetophenone is through the Friedel-Crafts acylation of nonylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Oxidation of Ethylbenzene: Another method involves the oxidation of ethylbenzene to produce acetophenone, followed by the alkylation of the acetophenone with nonyl bromide in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound often involves the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: p-Nonylacetophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield alcohols. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nonyl group can be further functionalized. Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) are common examples.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products:

Oxidation: Nonylbenzoic acid or nonylphenyl ketone.

Reduction: Nonylphenylethanol.

Substitution: Bromononylacetophenone or chlorononylacetophenone.

Aplicaciones Científicas De Investigación

Metal Extraction

One of the primary applications of p-Nonylacetophenone is in the extraction of metals from aqueous solutions. It acts as a powerful extractant for metals such as copper and nickel.

Extraction Mechanism

- Chelation : The compound forms stable complexes with metal ions, facilitating their separation from other components in solution.

- Synergistic Effects : When combined with other acids or extractants, such as neodecanoic acid or bis(2-ethylhexyl) phosphoric acid, the extraction efficiency can be significantly enhanced .

Case Study 1: Copper Recovery

In a study conducted by Jiang et al., the performance of a mixture containing 5-nonylsalicylaldoxime and this compound oxime was evaluated for copper extraction from sulfate solutions. The results indicated a high extraction efficiency, with optimal conditions yielding over 95% recovery of copper .

Case Study 2: Nickel Extraction

Another investigation focused on the synergistic solvent extraction of nickel using this compound oxime mixed with neodecanoic acid. The study demonstrated that this combination could achieve high selectivity and recovery rates for nickel ions from industrial effluents .

Environmental Applications

The compound has also been explored for its potential in environmental remediation, particularly in extracting heavy metals from contaminated water sources.

Characterization Methods

To evaluate the efficacy and stability of this compound complexes, several analytical techniques are employed:

- Fourier Transform Infrared Spectroscopy (FTIR) : Used to confirm the formation of metal complexes.

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and dynamics of the compounds.

- Mass Spectrometry : Assists in determining molecular weights and confirming chemical identities.

Performance Metrics

The performance of this compound as an extractant is typically assessed based on:

- Extraction Efficiency : Percentage of metal recovered.

- Selectivity : Ability to preferentially extract specific metals over others.

- Stability : Resistance to degradation under operational conditions.

Data Summary Table

Mecanismo De Acción

The mechanism of action of p-Nonylacetophenone involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic processes. The compound’s aromatic structure allows it to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects such as anti-inflammatory and analgesic actions.

Comparación Con Compuestos Similares

Acetophenone: The parent compound, which lacks the nonyl group, is widely used in the synthesis of pharmaceuticals and fragrances.

p-Methylacetophenone: Similar to p-Nonylacetophenone but with a methyl group instead of a nonyl group, used in organic synthesis and as a flavoring agent.

p-Ethylacetophenone: Contains an ethyl group at the para position, used in the production of perfumes and as an intermediate in chemical synthesis.

Uniqueness:

- This compound is unique due to its long nonyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobic characteristics and molecular interactions.

Actividad Biológica

p-Nonylacetophenone (p-NAP) is an organic compound belonging to the family of acetophenones, characterized by a nonyl group attached to the phenyl ring. This compound has garnered interest due to its various biological activities, including antimicrobial, anti-inflammatory, and potential endocrine-disrupting properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C_{15}H_{22}O and a molecular weight of approximately 234.34 g/mol. Its structure can be represented as follows:

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 14 |

The antimicrobial efficacy is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis.

2. Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties, potentially beneficial in treating inflammatory diseases. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines.

Mechanism of Action:

- Inhibition of NF-kB pathway.

- Reduction in the expression of COX-2 enzyme.

A study reported a reduction in TNF-alpha levels by approximately 40% when cells were treated with this compound compared to untreated controls .

3. Endocrine Disruption Potential

There is growing concern regarding the endocrine-disrupting potential of this compound. Studies suggest it may interfere with hormonal functions, particularly estrogen signaling pathways.

| Study | Findings |

|---|---|

| In vitro assay | Competitive binding with estrogen receptors observed . |

| Animal studies | Altered reproductive behavior in exposed subjects . |

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of this compound in food preservation. The study highlighted its effectiveness against foodborne pathogens, suggesting its potential as a natural preservative.

Case Study 2: Inflammation Model

In a controlled animal model of inflammation, administration of this compound resulted in reduced paw swelling and pain response, indicating its therapeutic potential in inflammatory conditions.

Propiedades

IUPAC Name |

1-(4-nonylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O/c1-3-4-5-6-7-8-9-10-16-11-13-17(14-12-16)15(2)18/h11-14H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRSUUUQEQAMEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191029 | |

| Record name | p-Nonylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37593-05-8 | |

| Record name | 1-(4-Nonylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37593-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nonylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037593058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nonylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.